molecular formula C12H10N2O4 B232957 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 151860-15-0

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B232957
Key on ui cas rn: 151860-15-0
M. Wt: 246.22 g/mol
InChI Key: WQIUUYJXPBMPQC-ULKQDVFKSA-N
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Patent
US06057455

Procedure details

A stirred mixture of 9.4 g of 4A bead molecular sieves, 9.4 g of dry Celite, (trademark), 5.62 g (30 mmol) of N-benzylmaleimide, and 120 mL of dry toluene under nitrogen was cooled to -19° C. and treated with 2.7 mL (3.9 mmol, 1.3 equivalents) of bromonitromethane. Tetrabutylammonium 2,6-di-t-butylphenoxide, the title product of Example 1, 23.38 g, was added, via a solid addition funnel, over 1.75 hours to the stirred reaction mixture at -19° C. After 15 minutes of further stirring, the reaction mixture was warmed to -1° C. and treated with 60 mL of 2N hydrochloric acid with vigorous stirring. The mixture was stirred for 1 hour and filtered through a Celite pad. The filtered solids were washed two times with 100 mL of toluene and the combined toluene solutions were washed two times with 60 mL of 2N hydrochloric acid, two times with 50 mL of water and once with brine. The resulting solution was stirred with 3.0 g of Darco (trademark) KBB overnight and filtered. The recovered Darco was washed two times with 50 mL of toluene, the toluene solutions were combined and the toluene was removed under vacuum to yield 14.95 g of a partially solidified orange-brown oil. This material was dissolved in 30 mL of toluene at 50° C. The toluene was removed by distillation under reduced pressure at 50° C., using a heated oil bath, while maintaining a constant volume by adding a total of 120 mL of isopropanol. This resulting slurry was stirred at 50° C. for 3 hours. Heating of the mixture was discontinued and the mixture was allowed to slowly cool to room temperature overnight. The mixture was then cooled to 0° C. for 3 hours and filtered. The filtered solids were washed with 10 mL of cold isopropanol followed by hexanes, and dried under vacuum giving 3.07 g (42% yield) of the title compound as a light tan solid.
[Compound]
Name
4A
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Tetrabutylammonium 2,6-di-t-butylphenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
title compound
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:16][N+:17]([O-:19])=[O:18].C(C1C=CC=C(C(C)(C)C)C=1[O-])(C)(C)C.C([N+](CCCC)(CCCC)CCCC)CCC.Cl>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[C:12](=[O:13])[CH:11]2[CH:10]([CH:16]2[N+:17]([O-:19])=[O:18])[C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
4A
Quantity
9.4 g
Type
reactant
Smiles
Name
Quantity
5.62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C=CC1=O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrC[N+](=O)[O-]
Step Three
Name
Tetrabutylammonium 2,6-di-t-butylphenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C([O-])C(=CC=C1)C(C)(C)C.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C([O-])C(=CC=C1)C(C)(C)C.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-19 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to -1° C.
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
The filtered solids were washed two times with 100 mL of toluene
WASH
Type
WASH
Details
the combined toluene solutions were washed two times with 60 mL of 2N hydrochloric acid, two times with 50 mL of water
STIRRING
Type
STIRRING
Details
The resulting solution was stirred with 3.0 g of Darco (trademark) KBB overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The recovered Darco was washed two times with 50 mL of toluene
CUSTOM
Type
CUSTOM
Details
the toluene was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 14.95 g of a partially solidified orange-brown oil
CUSTOM
Type
CUSTOM
Details
The toluene was removed by distillation under reduced pressure at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a constant volume
ADDITION
Type
ADDITION
Details
by adding a total of 120 mL of isopropanol
STIRRING
Type
STIRRING
Details
This resulting slurry was stirred at 50° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solids were washed with 10 mL of cold isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
title compound
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 319.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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